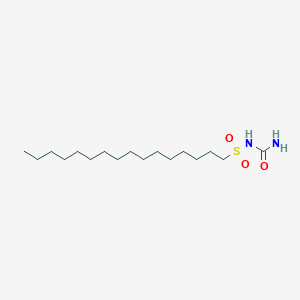
4-Formyl-2,3-dimethylphenyl ethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Formyl-2,3-dimethylphenyl ethanesulfonate is an organic compound with the molecular formula C11H14O4S It is a derivative of ethanesulfonic acid and is characterized by the presence of a formyl group and two methyl groups on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2,3-dimethylphenyl ethanesulfonate typically involves the reaction of 4-formyl-2,3-dimethylphenol with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4-Formyl-2,3-dimethylphenol+Ethanesulfonyl chloride→4-Formyl-2,3-dimethylphenyl ethanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Formyl-2,3-dimethylphenyl ethanesulfonate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethanesulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Carboxy-2,3-dimethylphenyl ethanesulfonate.
Reduction: 4-Hydroxymethyl-2,3-dimethylphenyl ethanesulfonate.
Substitution: Various substituted ethanesulfonates depending on the nucleophile used.
科学研究应用
4-Formyl-2,3-dimethylphenyl ethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Formyl-2,3-dimethylphenyl ethanesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ethanesulfonate group may also interact with other molecular pathways, contributing to the compound’s overall effects.
相似化合物的比较
Similar Compounds
4-Formylphenyl ethanesulfonate: Lacks the two methyl groups on the phenyl ring.
2,3-Dimethylphenyl ethanesulfonate: Lacks the formyl group.
4-Formyl-2,3-dimethylphenyl methanesulfonate: Has a methanesulfonate group instead of an ethanesulfonate group.
Uniqueness
4-Formyl-2,3-dimethylphenyl ethanesulfonate is unique due to the combination of its formyl group, two methyl groups, and ethanesulfonate group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
820237-43-2 |
|---|---|
分子式 |
C11H14O4S |
分子量 |
242.29 g/mol |
IUPAC 名称 |
(4-formyl-2,3-dimethylphenyl) ethanesulfonate |
InChI |
InChI=1S/C11H14O4S/c1-4-16(13,14)15-11-6-5-10(7-12)8(2)9(11)3/h5-7H,4H2,1-3H3 |
InChI 键 |
CXTCEMWHIYSCCA-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)OC1=C(C(=C(C=C1)C=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3R,7S,8R,9S,10R,13S,14S,16R)-16-bromo-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14233804.png)



![(E)-N-[2,6-Di(propan-2-yl)phenyl]-1-(2-fluorophenyl)methanimine](/img/structure/B14233821.png)

![4,4'-{Phenanthrene-9,10-diylbis[(4-butylphenyl)azanediyl]}dibenzaldehyde](/img/structure/B14233836.png)
![(1S)-6,6-Dimethyl-1-propyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14233850.png)


![N-[(6R)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14233865.png)
